2-Chloro-3-nitro-6-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-3-nitro-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2ClF3N2O2. It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a pyridine ring. This compound is notable for its applications in various fields, including agrochemicals, pharmaceuticals, and organic synthesis .
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
Mode of Action
It is known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridines are used in the synthesis of several crop-protection products .
Pharmacokinetics
It is known that the introduction of trifluoromethyl groups into the heterocycle can improve the lipophilicity of the compound, thereby improving the permeability to biological membranes and tissues .
Result of Action
It is known that trifluoromethylpyridines are used in the protection of crops from pests .
Action Environment
It is known that the development of fluorinated organic chemicals is becoming an increasingly important research topic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine typically involves the nitration of 2-chloro-6-(trifluoromethyl)pyridine. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Starting Material: 2-Chloro-6-(trifluoromethyl)pyridine
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: Controlled temperature, typically below 50°C
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-nitro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the chloro group.
Reduction: 2-Chloro-3-amino-6-(trifluoromethyl)pyridine.
Oxidation: Oxidized derivatives, although specific products depend on the reaction conditions.
Scientific Research Applications
2-Chloro-3-nitro-6-(trifluoromethyl)pyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with the nitro group in a different position.
3-Nitro-6-(trifluoromethyl)pyridine: Lacks the chloro group.
2-Chloro-3-nitro-5-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group in a different position.
Uniqueness
2-Chloro-3-nitro-6-(trifluoromethyl)pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both electron-withdrawing groups (nitro and trifluoromethyl) and a reactive chloro group makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-3-nitro-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-5-3(12(13)14)1-2-4(11-5)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLRRZSRLXGELK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445072 | |
Record name | 2-chloro-3-nitro-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117519-08-1 | |
Record name | 2-chloro-3-nitro-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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